molecular formula C9H6BrNO B1377951 3-Bromo-1H-indole-6-carbaldehyde CAS No. 1372096-39-3

3-Bromo-1H-indole-6-carbaldehyde

Cat. No.: B1377951
CAS No.: 1372096-39-3
M. Wt: 224.05 g/mol
InChI Key: JUBYDSVZRYKBTH-UHFFFAOYSA-N
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Description

3-Bromo-1H-indole-6-carbaldehyde: is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

Chemistry: 3-Bromo-1H-indole-6-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of fluorescent probes and sensors .

Medicine: Its derivatives have shown promising activity against various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also utilized in the synthesis of advanced materials and polymers .

Safety and Hazards

While specific safety data for 3-Bromo-1H-indole-6-carbaldehyde is not available, similar compounds like 4-Bromo-1H-indole-3-carbaldehyde are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1H-Indole-3-carboxaldehyde and its derivatives have been the focus of recent research due to their role in the synthesis of biologically active compounds . This review highlights the recent applications of 1H-indole-3-carboxaldhyde in inherently sustainable multicomponent reactions and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

3-Bromo-1H-indole-6-carbaldehyde, like other indole derivatives, plays a significant role in cell biology . It’s known to interact with various biological targets, contributing to its wide range of potential therapeutic applications. One primary target of this compound is the CYP2A6 enzyme , which is involved in nicotine metabolism. By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .

Mode of Action

The compound interacts with its targets, such as the CYP2A6 enzyme, leading to changes in their activity. For instance, it inhibits the CYP2A6-mediated metabolism of nicotine, which can contribute to reducing cigarette smoking . The exact molecular interactions between the compound and its targets are still under investigation.

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting the CYP2A6 enzyme, it impacts the metabolic pathway of nicotine . The downstream effects of this interaction can lead to a reduction in cigarette smoking

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, by inhibiting the CYP2A6 enzyme, it can potentially reduce cigarette smoking . This suggests that the compound could have potential therapeutic applications in smoking cessation programs.

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other cellular components . Additionally, this compound can act as a substrate for aldehyde dehydrogenase, leading to its oxidation and subsequent involvement in various metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that participate in further biochemical reactions . Additionally, aldehyde dehydrogenase can oxidize this compound to its corresponding carboxylic acid, which can then enter various metabolic pathways . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-6-carbaldehyde typically involves the bromination of indole derivatives followed by formylation. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated systems are sometimes used to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KCN, DMF

Major Products:

Comparison with Similar Compounds

  • 5-Bromoindole-3-carboxaldehyde
  • 6-Bromo-1H-indole-3-carboxylic acid
  • 6-Methyl-1H-indole-3-carbaldehyde

Comparison: 3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromoindole-3-carboxaldehyde, it has different reactivity and selectivity in chemical reactions. The presence of the bromine atom at the 3-position and the aldehyde group at the 6-position makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBYDSVZRYKBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288830
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372096-39-3
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372096-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxaldehyde, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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